2,4-Dichloro-6-nitroaniline (CAS 2683-43-4) is a highly substituted aromatic building block characterized by two electron-withdrawing chlorine atoms (positions 2 and 4) and an ortho-nitro group. In industrial procurement, it is critical to distinguish this compound from its mass-market structural isomer, 2,6-dichloro-4-nitroaniline (the agricultural fungicide Dicloran). While the 4-nitro isomer is produced in bulk, 2,4-dichloro-6-nitroaniline is typically formed only as a minor byproduct (0.3–2.5%) during standard chlorination processes[1]. Consequently, procuring high-purity (>98%) 2,4-dichloro-6-nitroaniline requires targeted regioselective synthesis or rigorous chromatographic purification. Its unique substitution pattern imparts a specific pKa of -3.08 and an ortho-relationship between the amine and nitro groups, making it an irreplaceable precursor for specialized heterocycles, tunable indicator dyes, and diagnostic probes [2].
Attempting to substitute 2,4-dichloro-6-nitroaniline with cheaper, more commercially abundant isomers like 2,6-dichloro-4-nitroaniline or mono-chlorinated analogs results in catastrophic process failures. In heterocycle manufacturing, the ortho-nitro regiochemistry of 2,4-dichloro-6-nitroaniline is strictly required; its reduction yields a 1,2-phenylenediamine capable of cyclizing into benzimidazoles, whereas the 4-nitro isomer yields a 1,4-diamine that is geometrically incapable of ortho-cyclization [1]. Furthermore, in formulation chemistry such as cyanoacrylate adhesives, substituting this compound with 4-chloro-2-nitroaniline shifts the indicator pKa from -3.08 to -1.0. This drastically alters the acid strength ratio, causing either premature monomer polymerization or a complete failure of the visual cure-indication threshold [2].
In the synthesis of 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles, 2,4-dichloro-6-nitroaniline serves as the mandatory starting material. Reduction over Raney nickel provides 3,5-dichloro-1,2-phenylenediamine, which subsequently undergoes cyclization with cyanogen bromide to form the benzimidazole core with a 95% overall yield[1]. In contrast, the common agricultural isomer 2,6-dichloro-4-nitroaniline yields a 1,4-phenylenediamine upon reduction, which is geometrically precluded from forming the required ortho-fused benzimidazole heterocycle.
| Evidence Dimension | Heterocycle Cyclization Viability |
| Target Compound Data | Yields 1,2-phenylenediamine (supports 95% benzimidazole cyclization yield) |
| Comparator Or Baseline | 2,6-dichloro-4-nitroaniline (Yields 1,4-phenylenediamine; 0% cyclization) |
| Quantified Difference | Absolute structural requirement (1,2- vs 1,4-diamine geometry) |
| Conditions | Raney nickel reduction followed by cyanogen bromide cyclization |
Buyers procuring precursors for benzimidazole-based APIs must select the 6-nitro isomer to ensure the ortho-diamine geometry required for ring closure.
2,4-Dichloro-6-nitroaniline functions as a highly specific, non-nucleophilic acidity indicator in color-change cyanoacrylate adhesives. Its specific pKa of -3.08 provides a distinct protonation threshold compared to structural analogs like 4-chloro-2-nitroaniline (pKa -1.0) or 2,6-dinitroaniline (pKa -5.4) [1]. This intermediate acid strength ratio allows the dye to cleanly and reversibly lose its 380-460 nm absorbance peak upon accepting a proton during the transition from the uncured (acid-stabilized) to the cured state, without prematurely initiating polymerization.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa = -3.08 |
| Comparator Or Baseline | 4-chloro-2-nitroaniline (pKa = -1.0) and 2,6-dinitroaniline (pKa = -5.4) |
| Quantified Difference | 2.08 to 2.32 pKa unit shift |
| Conditions | Sulfolane solvent system for cyanoacrylate formulation |
Formulators must select the exact aniline derivative with the correct pKa to match the acid-stabilizer concentration of their specific cyanoacrylate monomer blend.
The incorporation of 2,4-dichloro-6-nitroaniline into rhodamine spirolactam structures yields significantly faster-reacting and more intensely fluorescent pH probes compared to probes synthesized with unsubstituted or mono-substituted anilines [1]. The strong electron-withdrawing effect of the two chlorine atoms and the ortho-nitro group on the aniline moiety destabilizes the closed spirolactam form, facilitating rapid, highly responsive ring-opening upon protonation in diagnostic assays.
| Evidence Dimension | Probe Reactivity and Fluorescence Intensity |
| Target Compound Data | Rapid ring-opening kinetics with high fluorescence intensity |
| Comparator Or Baseline | Unsubstituted or mono-substituted aniline precursors |
| Quantified Difference | Significant acceleration of spirolactam ring-opening |
| Conditions | Rhodamine spirolactam pH probe synthesis and assay |
Diagnostic assay developers require this specific highly electron-withdrawn precursor to maximize the response rate and signal-to-noise ratio of rhodamine-based pH sensors.
2,4-Dichloro-6-nitroaniline is the essential starting material for synthesizing 2-substituted 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles (HCMV antiviral agents). Its ortho-nitro regiochemistry is strictly required to produce the 1,2-phenylenediamine intermediate necessary for subsequent cyanogen bromide cyclization [1].
Employed as a non-nucleophilic acidity indicator dye, this compound leverages its specific pKa (-3.08) to reversibly change color upon adhesive curing. It provides a precise visual cure-indication threshold without initiating premature monomer polymerization, outperforming analogs with mismatched acid strength ratios [2].
Utilized in the design of rhodamine spirolactam structures where strong electron-withdrawing groups are required. The di-chloro and ortho-nitro substitutions accelerate ring-opening kinetics and boost fluorescence intensity, making it ideal for fast-reacting diagnostic and analytical assays[3].
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